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Compound of Interest

Compound Name: Allyl hexanoate

Cat. No.: B093112

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for allyl
hexanoate (CAS 123-68-2), a widely used flavoring and fragrance agent. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The spectroscopic data for allyl hexanoate is summarized in the tables below, providing a
clear reference for compound identification and characterization.

1H NMR Data

Solvent: Chloroform-d (CDCIs) Frequency: 400 MHz
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Chemical Shift (ppm) Multiplicity Assighment
5.920 ddt -CH=CH:z

5.313 d -CH=CHz (trans)
5.225 d -CH=CHz2 (cis)
4.577 d -O-CH2-CH=
2.331 t -C(=0)-CHa-
1.644 p -C(=0)-CH2-CH2-
1.320 m -CH2-CH2-CHs
0.900 t -CH2-CHs

[1]

13C NMR Data

Solvent: Chloroform-d (CDClIs) Frequency: 25.16 MHz

Chemical Shift (ppm) Assignment
173.41 C=0

132.53 -CH=CH:

117.96 -CH=CH:

64.93 -O-CH2-

34.27 -C(=0)-CHz2-
31.42 -CH2-CH2-CHs
24.74 -C(=0)-CH2-CHza-
22.40 CH2-CHs

13.91 -CHs
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[2]

Infrared (IR) Spectroscopy Data

Technique: Liquid Film / Between Salts

Wavenumber (cm~?)

Interpretation

2960-2870 C-H stretch (alkane)
1740 C=0 stretch (ester)

1645 C=C stretch (alkene)
1460 C-H bend (alkane)

1170 C-O stretch (ester)

990, 920 =C-H bend (out-of-plane)

[3]141(5]

Mass Spectrometry (MS) Data

Technique: Electron lonization (EI) lonization Energy: 70 eV
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miz Relative Intensity (%) Proposed Fragment lon
99 100.0 [CsH702]* / [CeH110]*
43 97.7 [CsH7]* / [C2H30]*

41 87.6 [CsHs]* (Allyl cation)
71 61.1 [CaH7O]* / [CsH11]*
100 29.9 [M-CaHs]*-

27 23.7 [C2H3]*

55 23.6 [CaH7]*

69 23.4 [CsHo]*

113 10.6 [M-CsHs]*

57 10.3 [CaHo]*

156 Low/Absent [M]*- (Molecular lon)

[1][2][€]

Experimental Protocols

The data presented above are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small quantity of allyl hexanoate (approximately 5-20 mg) is

dissolved in a deuterated solvent, typically chloroform-d (CDCIs) or carbon tetrachloride
(CCla)[1][7], within a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS)
may be added as an internal standard for chemical shift referencing (0.00 ppm).

such as a 400 MHz instrument for proton NMR.[1]

Instrumentation: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer,

Data Acquisition: For tH NMR, standard acquisition parameters are used, including a

sufficient number of scans to achieve a good signal-to-noise ratio. For 133C NMR, a proton-
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decoupled sequence is typically employed to simplify the spectrum to single lines for each
unique carbon atom.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are then referenced to the internal
standard.

Infrared (IR) Spectroscopy

o Sample Preparation: As allyl hexanoate is a liquid at room temperature, the IR spectrum
can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or
KBr) to create a thin liquid film.[4][5]

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the
spectrum.

o Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed in the beam path, and the sample spectrum is recorded. The
instrument typically scans over the mid-IR range (e.g., 4000-400 cm™1).

o Data Processing: The final absorbance or transmittance spectrum is generated by ratioing
the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

o Sample Introduction: For volatile compounds like allyl hexanoate, Gas Chromatography
(GC) is commonly coupled with MS for separation and analysis.[2][8] A dilute solution of the
sample in a volatile organic solvent is injected into the GC.

 Instrumentation: A GC-MS system is used, with the GC column outlet directly interfaced to
the ion source of the mass spectrometer (e.g., a HITACHI M-80B).[2]

« lonization: Electron lonization (EI) is the standard method, with a typical electron energy of
70 eV.[2] This high energy causes reproducible fragmentation of the molecule.

e Mass Analysis: A mass analyzer (e.g., a quadrupole) separates the resulting ions based on
their mass-to-charge ratio (m/z).
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o Data Acquisition and Processing: The detector records the abundance of each ion,
generating a mass spectrum that plots relative intensity versus m/z. The resulting spectrum
is then analyzed to identify the molecular ion (if present) and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound such as allyl hexanoate.
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General Workflow for Spectroscopic Analysis of Allyl Hexanoate
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Caption: Workflow of Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

